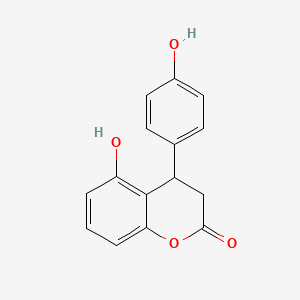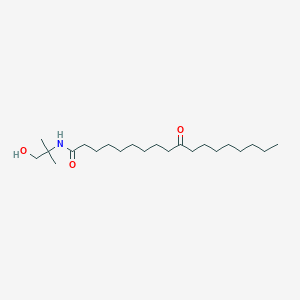
5-Hydroxy-4-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-4-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one is a compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one typically involves the condensation of appropriate phenolic compounds with chromanone derivatives. One common method involves the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts to form the desired flavonoid structure .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process may involve the use of catalysts such as sulfuric acid or aluminum chloride to facilitate the condensation reaction .
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-4-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions often employ aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
5-Hydroxy-4-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex flavonoid derivatives.
Biology: The compound is studied for its antioxidant properties and its role in cellular signaling pathways.
Medicine: Research has shown potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of cosmetic products due to its skin-whitening and anti-aging properties
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-4-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress in cells.
Enzyme Inhibition: It inhibits enzymes such as tyrosinase, which is involved in melanin production, making it useful in skin-whitening products.
Signal Transduction: The compound modulates signaling pathways related to inflammation and cell proliferation
Comparación Con Compuestos Similares
Similar Compounds
Chroman-4-one: Similar in structure but lacks the hydroxyl groups, leading to different biological activities.
Flavone: Another flavonoid with a double bond between C2 and C3, which affects its chemical reactivity and biological properties.
Isoflavone: Differing in the position of the phenyl group, which influences its interaction with biological targets.
Uniqueness
5-Hydroxy-4-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one is unique due to its specific hydroxylation pattern, which enhances its antioxidant and enzyme inhibitory activities. This makes it particularly valuable in medicinal and cosmetic applications .
Propiedades
Número CAS |
828265-12-9 |
|---|---|
Fórmula molecular |
C15H12O4 |
Peso molecular |
256.25 g/mol |
Nombre IUPAC |
5-hydroxy-4-(4-hydroxyphenyl)-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C15H12O4/c16-10-6-4-9(5-7-10)11-8-14(18)19-13-3-1-2-12(17)15(11)13/h1-7,11,16-17H,8H2 |
Clave InChI |
LABVEMCSDDCRAN-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=C(C=CC=C2OC1=O)O)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![acetic acid;2,3,6-trimethyl-4-[[(2S)-oxiran-2-yl]methoxy]phenol](/img/structure/B14210620.png)









![4-Oxo-4-{[6-(phenylsulfanyl)-1H-benzimidazol-2-yl]amino}butanoic acid](/img/structure/B14210693.png)
![2-[(2-{[2-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14210696.png)


